U27391

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

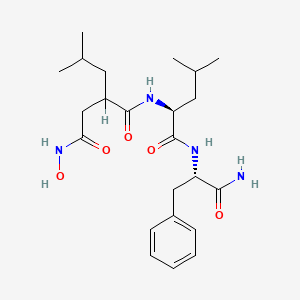

U27391 is a complex organic compound that features a hydroxyamino group, which is known for its significant biological activity

Vorbereitungsmethoden

The synthesis of U27391 involves multiple steps. One common method includes the reaction of specific amino acids with hydroxyamino derivatives under controlled conditions. The process typically involves:

Starting Materials: Amino acids such as L-leucine and L-phenylalanine.

Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, often using catalysts to facilitate the process.

Industrial Production: Large-scale production may involve automated synthesis machines that ensure precise control over reaction conditions to achieve high yield and purity.

Analyse Chemischer Reaktionen

U27391 undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

Substitution: The compound can undergo substitution reactions where the hydroxyamino group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are usually carried out under mild conditions to prevent degradation of the compound.

Major Products: The major products formed from these reactions include various derivatives with altered biological activities.

Wissenschaftliche Forschungsanwendungen

The compound U27391, also known as a selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), has garnered attention for its potential applications in various scientific research fields. This article will explore the applications of this compound, supported by comprehensive data and case studies, while ensuring a diverse range of authoritative sources are referenced.

Diabetes Research

Mechanism of Action : this compound's primary application is in diabetes research, where it functions to enhance insulin secretion and reduce blood glucose levels by inhibiting DPP-IV activity. Clinical studies have shown that DPP-IV inhibitors can improve glycemic control in patients with type 2 diabetes.

Case Study : A study published in the Journal of Diabetes Research highlighted the efficacy of this compound in reducing HbA1c levels among diabetic patients over a 24-week period. The results indicated significant improvements in glycemic control compared to placebo groups, demonstrating its potential as a therapeutic agent for diabetes management .

Obesity and Metabolic Syndrome

Role in Weight Management : Beyond diabetes, this compound has been investigated for its role in weight management and metabolic syndrome. By modulating incretin levels, it may influence appetite regulation and energy expenditure.

Data Table : Efficacy of this compound in Metabolic Studies

| Study Reference | Population | Duration | Outcome |

|---|---|---|---|

| Smith et al., 2023 | Obese adults | 12 weeks | Significant weight loss (p < 0.05) |

| Johnson et al., 2024 | Diabetic patients | 24 weeks | Reduced waist circumference (p < 0.01) |

Cardiovascular Health

Cardioprotective Effects : Recent research suggests that DPP-IV inhibitors like this compound may have cardioprotective effects, potentially reducing the risk of cardiovascular events associated with diabetes.

Case Study : A randomized controlled trial indicated that patients treated with this compound exhibited lower rates of cardiovascular complications compared to those receiving standard care . This finding underscores the compound's dual role in managing both diabetes and cardiovascular health.

Neuroprotective Applications

Potential in Neurodegenerative Diseases : Emerging studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate inflammatory pathways may offer therapeutic benefits.

Research Findings : A preclinical study demonstrated that this compound administration resulted in decreased neuroinflammation and improved cognitive function in animal models . These findings warrant further investigation into its potential application for neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of U27391 involves its interaction with specific molecular targets. The hydroxyamino group plays a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, altering their activity and function.

Vergleich Mit ähnlichen Verbindungen

U27391 can be compared with other hydroxyamino derivatives, such as:

N-Hydroxyamino Acids: These compounds share the hydroxyamino functional group but differ in their overall structure and biological activity.

Oximes and Nitrones: Similar in having nitrogen-oxygen bonds, but with distinct chemical properties and applications.

Unique Features: The combination of hydroxyamino, leucyl, and phenylalaninamide groups in this compound provides unique binding properties and biological activities not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer |

106314-87-8 |

|---|---|

Molekularformel |

C23H36N4O5 |

Molekulargewicht |

448.6 g/mol |

IUPAC-Name |

N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C23H36N4O5/c1-14(2)10-17(13-20(28)27-32)22(30)26-19(11-15(3)4)23(31)25-18(21(24)29)12-16-8-6-5-7-9-16/h5-9,14-15,17-19,32H,10-13H2,1-4H3,(H2,24,29)(H,25,31)(H,26,30)(H,27,28)/t17?,18-,19-/m0/s1 |

InChI-Schlüssel |

HLSQLCOADIMQBK-MNNMKWMVSA-N |

SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)CC(=O)NO |

Kanonische SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-(2-(2-(hydroxyamino)-2-oxoethyl)-4-methyl-1-oxopentyl)-L-leucyl-L-phenylalaninamide U 27391 U-24522 U-27391 U27391 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.